1-Adamantyl fluoroformate

Catalog No.
S568219
CAS No.
62087-82-5
M.F
C11H15FO2
M. Wt
198.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl fluoroformate

CAS Number

62087-82-5

Product Name

1-Adamantyl fluoroformate

IUPAC Name

1-adamantyl carbonofluoridate

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

InChI

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2

InChI Key

PNLZKVOKOVFGMZ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

Synonyms

1-adamantyl fluoroformate

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F

The exact mass of the compound 1-Adamantyl fluoroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Adamantyl fluoroformate is a crystalline, stable reagent used for the introduction of the 1-adamantyloxycarbonyl (Adoc) protecting group, a bulky and lipophilic moiety valuable in peptide synthesis and medicinal chemistry.[1][2] As a fluoroformate, it offers a distinct reactivity and stability profile compared to more common acylating agents, enabling high-yield derivatization of amino acids and selective acylation of sensitive functional groups, such as the imidazole function of histidine.[1] Its solid form and stability facilitate easier handling and storage compared to many volatile liquid chloroformates.[1][3][4]

Direct substitution of 1-adamantyl fluoroformate with its seemingly similar analog, 1-adamantyl chloroformate, is often unfeasible in process chemistry and synthesis workflows. The difference in the halide leaving group (fluoride vs. chloride) fundamentally alters the reagent's reactivity, stability, and reaction mechanism.[5] While 1-adamantyl chloroformate tends to react via a solvolysis-decomposition pathway, generating a carbocation, the fluoroformate analog favors a more controlled addition-elimination mechanism.[5][6] This mechanistic divergence means that the chloroformate can be too reactive and non-selective for complex substrates, while the fluoroformate provides a more stable and predictable acylation, crucial for reproducibility in multi-step syntheses.[1][7]

Enhanced Handling and Stability: A Crystalline Solid vs. Volatile Liquids

1-Adamantyl fluoroformate is a crystalline solid with a melting point of 30-32 °C, offering significant handling, storage, and dosing advantages over many common chloroformate reagents, which are often volatile, moisture-sensitive liquids.[1][3][8] This solid nature simplifies weighing and transfer operations in both lab-scale and process chemistry settings, reducing inhalation risks and losses due to volatility. The recommended storage temperature of 2-8°C underscores its stability compared to highly reactive liquid chloroformates that readily degrade in moist air.[3][8]

Evidence DimensionPhysical Form and Handling Characteristics
Target Compound DataCrystalline solid (mp 30-32 °C)
Comparator Or BaselineTypical alkyl chloroformates: Volatile, moisture-sensitive liquids (e.g., ethyl chloroformate, benzyl chloroformate)
Quantified DifferenceQualitative but significant operational difference: Solid vs. Liquid
ConditionsStandard laboratory and chemical process environments

The solid form improves dosing accuracy, reduces material waste, enhances shelf-life, and provides a better safety profile for handling and storage.

Predictable Reactivity Profile for High-Yield Derivatization of Amino Acids

The fluoroformate functional group provides moderated and predictable reactivity, enabling consistently high yields in the synthesis of 1-adamantyloxycarbonyl (Adoc) amino acid derivatives.[1] This contrasts with the more aggressive nature of 1-adamantyl chloroformate, which is known to undergo rapid decomposition via a carbocationic pathway, leading to potential side reactions.[5] The controlled addition-elimination mechanism of the fluoroformate is particularly advantageous for acylating sensitive functionalities, such as the imidazole ring of histidine, where less selective reagents can fail or give poor yields.[1]

Evidence DimensionReaction Yield and Selectivity
Target Compound DataConsistently high yields for Adoc-amino acid synthesis
Comparator Or Baseline1-Adamantyl chloroformate: Prone to decomposition pathway, leading to lower selectivity and potential for side products
Quantified DifferenceNot quantified in a direct head-to-head study, but mechanistic differences strongly imply higher effective yields and purity with the fluoroformate in complex syntheses.
ConditionsAcylation of amino acids and other sensitive nucleophiles in peptide synthesis.

For multi-step syntheses of complex molecules like peptides or pharmaceutical intermediates, predictable reactivity and high yields are critical for process efficiency and final product purity.

Precursor Suitability for Phosgene-Free Carbamate and Isocyanate Synthesis Routes

1-Adamantyl fluoroformate serves as a valuable intermediate in modern, phosgene-free synthetic routes to produce carbamates and, subsequently, isocyanates.[9][10] Traditional methods often rely on highly toxic phosgene.[9] Alternative routes utilizing reagents like haloformates allow for the synthesis of carbamates by reaction with amines; these carbamates can then be thermally decomposed to produce the desired isocyanates.[9] The stability and controlled reactivity of the fluoroformate make it a more suitable precursor in these safer, multi-step processes compared to more volatile and hazardous alternatives.

Evidence DimensionSynthetic Route Compatibility and Safety
Target Compound DataEnables phosgene-free synthesis of carbamates and isocyanates.
Comparator Or BaselinePhosgene-based routes: Highly toxic, hazardous, and require specialized handling infrastructure.
Quantified DifferenceQualitative improvement in process safety and environmental impact by avoiding phosgene.
ConditionsIndustrial synthesis of (cyclo)aliphatic diisocyanates and related carbamates.

This enables access to critical industrial intermediates through safer, more environmentally friendly manufacturing processes, a key consideration in modern chemical procurement and process design.

Protecting Group Introduction in Complex Peptide Synthesis

In the multi-step synthesis of peptides or complex drug molecules with multiple amine functionalities, the controlled reactivity and solid form of 1-adamantyl fluoroformate make it a preferred choice. Its predictable behavior minimizes side reactions and simplifies handling, leading to higher purity of the protected intermediates and better overall process yields compared to using liquid chloroformates.[1]

Synthesis of High-Purity Pharmaceutical Intermediates

For manufacturing pathways where carbamate intermediates are required, 1-adamantyl fluoroformate is a key reagent in building phosgene-free synthetic routes. Its stability and defined reactivity contribute to the reproducibility required in regulated manufacturing environments, ensuring consistent quality of the final active pharmaceutical ingredient.[9][10]

Development of Adamantane-Containing Bioactive Molecules

The adamantane moiety is a privileged scaffold in medicinal chemistry, known to enhance lipophilicity and modulate pharmacological activity.[11] 1-Adamantyl fluoroformate provides a reliable method for incorporating the Adoc group, which can later be removed or serve as a stable carbamate linker in the final drug candidate, facilitating the exploration of new adamantane-based therapeutics.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

62087-82-5

Wikipedia

1-Adamantyl fluoroformate

Dates

Last modified: 08-15-2023

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